N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has been shown to have potential therapeutic applications in cancer treatment, particularly in combination with other immunotherapies.
Wirkmechanismus
N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide targets the adenosine A2A receptor, which is expressed on the surface of immune cells. By inhibiting this receptor, N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide prevents the binding of adenosine, a molecule that suppresses the immune response. This leads to an increase in the activity of immune cells, particularly T cells, which can then better recognize and attack cancer cells.
Biochemical and Physiological Effects:
N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide has been shown to have several biochemical and physiological effects. It enhances the proliferation and activation of T cells, leading to an increase in cytokine production and cytotoxic activity. N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide also decreases the expression of immune checkpoint molecules, such as PD-1 and CTLA-4, which can prevent T cells from attacking cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide is its potential to enhance the anti-tumor activity of other immunotherapies. It is also relatively easy to synthesize and has been shown to be well-tolerated in preclinical studies. However, one limitation is that it may not be effective as a monotherapy and may require combination with other immunotherapies. Additionally, more research is needed to determine the optimal dosing and treatment schedule.
Zukünftige Richtungen
For research include investigating its potential in combination with other immunotherapies, exploring its potential in other types of cancer, and developing more potent and selective adenosine A2A receptor inhibitors.
Synthesemethoden
The synthesis method of N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide involves several steps, including the reaction of 2-cyanophenylboronic acid with 2,6-dichloropyridine, followed by the reaction of the resulting compound with cyclopentylmagnesium bromide. The final step involves the reaction of the intermediate with methyl isocyanate to produce N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the anti-tumor activity of other immunotherapies, such as anti-PD-1 and anti-CTLA-4 antibodies. N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide has also been shown to inhibit the growth of various types of tumors, including lung, breast, and colon cancer.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-18(13-7-5-6-8-13)16(20)15-11-17-12-19(15)14-9-3-2-4-10-14/h2-4,9-13H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAWTSJFMPUGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CN=CN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.